molecular formula C16H16ClNOS B2755652 2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide CAS No. 339107-94-7

2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide

Cat. No.: B2755652
CAS No.: 339107-94-7
M. Wt: 305.82
InChI Key: NKOZVLZHGHPZCM-UHFFFAOYSA-N
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Description

“2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound. It’s important to note that the information might be limited due to the compound’s potential novelty or specificity .


Molecular Structure Analysis

Unfortunately, there isn’t any specific information available on the molecular structure of “this compound”. The structure of a compound can typically be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry .

Scientific Research Applications

Conformational Studies

Synthesis, Polarity, and Structure Analysis Research has been conducted on the synthesis, polarity, and structure of compounds related to 2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide, providing insights into their conformations through dipole moment methods and quantum chemical calculations. These studies offer a deeper understanding of the molecular structures and potential applications in various fields (Ishmaeva et al., 2015).

Antiviral Applications

Novel Anilidoquinoline Derivatives A novel anilidoquinoline derivative, closely related to the chemical structure of interest, demonstrated significant antiviral and antiapoptotic effects in vitro. This compound showed a notable decrease in viral load and increased survival in animal models infected with the Japanese encephalitis virus, highlighting its therapeutic potential in treating viral infections (Ghosh et al., 2008).

Antimicrobial and Antifungal Activities

Sulfanilamide Derivatives Synthesis and Characterization Research into sulfanilamide derivatives, which share structural similarities with this compound, has shown a range of antimicrobial and antifungal activities. These studies contribute to the development of new drugs with potential applications in combating infectious diseases (Lahtinen et al., 2014).

Pharmacological Evaluation and Drug Design

GLS Inhibitors for Cancer Therapy Investigations into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which bear a resemblance to the structure , have identified potent inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of cancer cells, suggesting potential applications in oncology (Shukla et al., 2012).

Molecular Docking and Structural Elucidation

Modafinil Analogues for Neuropharmacology Research on 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues, which share structural features with the chemical of interest, has explored their binding affinity to dopamine and serotonin transporters. These studies inform drug design aimed at treating psychostimulant abuse and other neurological disorders (Okunola-Bakare et al., 2014).

Safety and Hazards

There isn’t any specific safety and hazard information available for “2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide”. It’s important to handle all chemicals with appropriate safety precautions, and any specific hazards would typically be listed in a compound’s Material Safety Data Sheet .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-18(14-8-3-2-4-9-14)16(19)12-20-11-13-7-5-6-10-15(13)17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOZVLZHGHPZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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